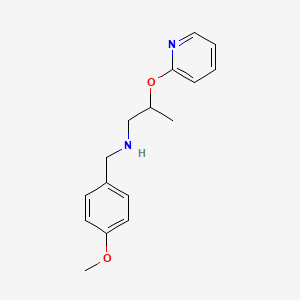![molecular formula C29H30ClN3O5 B15154362 Ethyl 3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15154362.png)
Ethyl 3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-ETHOXYBENZAMIDO)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoylpiperazine moiety, a chlorinated ethoxybenzamide group, and an ethyl ester functionality, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-ETHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoylpiperazine Moiety: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Synthesis of the Chlorinated Ethoxybenzamide Group: This involves the chlorination of ethoxybenzamide using thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the benzoylpiperazine moiety with the chlorinated ethoxybenzamide group in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-ETHOXYBENZAMIDO)BENZOATE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-ETHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-ETHOXYBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-ETHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The benzoylpiperazine moiety may interact with neurotransmitter receptors, while the chlorinated ethoxybenzamide group could inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE: Similar structure but with a methoxy group instead of an ethoxy group.
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-HYDROXYBENZAMIDO)BENZOATE: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-ETHOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C29H30ClN3O5 |
|---|---|
Peso molecular |
536.0 g/mol |
Nombre IUPAC |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-chloro-4-ethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C29H30ClN3O5/c1-3-37-26-13-11-21(18-23(26)30)27(34)31-24-19-22(29(36)38-4-2)10-12-25(24)32-14-16-33(17-15-32)28(35)20-8-6-5-7-9-20/h5-13,18-19H,3-4,14-17H2,1-2H3,(H,31,34) |
Clave InChI |
HLOXSBMNDPVSHF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chloro-4-methylphenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154295.png)

![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B15154311.png)

![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15154315.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15154316.png)

![N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B15154326.png)
![3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol](/img/structure/B15154333.png)
![2-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoic acid (non-preferred name)](/img/structure/B15154344.png)
![N-(3-chlorophenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide](/img/structure/B15154351.png)
![N-{4-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B15154354.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15154361.png)
